2-Methoxybenzoic acid phenacyl ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenacyl 2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-15-10-6-5-9-13(15)16(18)20-11-14(17)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUFROANBUQFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OCC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methoxybenzoic Acid Phenacyl Ester
Conventional Esterification Pathways
Conventional methods directly form the ester linkage between 2-methoxybenzoic acid and phenacyl alcohol. These pathways include acid-catalyzed condensation, coupling agent-mediated reactions, and transesterification.
The most fundamental approach to synthesizing 2-methoxybenzoic acid phenacyl ester is through the direct condensation of 2-methoxybenzoic acid with phenacyl alcohol. This reaction, known as Fischer-Speier esterification, involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. libretexts.org This is typically accomplished by using an excess of one reactant (usually the more available and less expensive alcohol) or by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.comoperachem.com Common acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comoperachem.com
The mechanism begins with the protonation of the carbonyl oxygen of 2-methoxybenzoic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.org The alcohol (phenacyl alcohol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org Following a proton transfer and the elimination of a water molecule, the protonated ester is formed, which then deprotonates to yield the final product, this compound, and regenerates the acid catalyst. masterorganicchemistry.com
Table 1: Typical Conditions for Fischer Esterification
| Parameter | Condition | Source |
| Reactants | 2-Methoxybenzoic Acid, Phenacyl Alcohol | masterorganicchemistry.com |
| Catalyst | Concentrated H₂SO₄ or p-TsOH | operachem.com |
| Solvent | Toluene (with Dean-Stark) or excess alcohol | operachem.com |
| Temperature | Reflux | operachem.com |
| Key Feature | Removal of water to drive equilibrium | libretexts.org |
To circumvent the often harsh conditions of high temperatures and strong acids required for Fischer esterification, coupling agents can be employed. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose in a method often referred to as Steglich esterification. organic-chemistry.org These reagents facilitate ester formation under mild, often room-temperature, conditions. rsc.org
The reaction proceeds by the activation of the carboxylic acid (2-methoxybenzoic acid) by the carbodiimide. The carboxylic acid adds to one of the double bonds of the DCC or EDC, forming a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is essentially a carboxylic anhydride (B1165640) derivative and is highly susceptible to nucleophilic attack. organic-chemistry.org The subsequent addition of phenacyl alcohol to this activated intermediate leads to the formation of the desired ester. A crucial component in many carbodiimide-mediated esterifications is the addition of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), which acts as an acyl transfer agent to form an even more reactive intermediate, further accelerating the reaction and improving yields. organic-chemistry.orgresearchgate.net A significant advantage of using water-soluble EDC is the easy removal of the urea (B33335) byproduct through aqueous workup. sci-hub.se
Table 2: Reagents for Carbodiimide-Mediated Esterification
| Reagent | Function | Source |
| 2-Methoxybenzoic Acid | Carboxylic Acid Substrate | organic-chemistry.org |
| Phenacyl Alcohol | Alcohol Substrate | chemspider.com |
| DCC or EDC | Coupling Agent/Activator | sci-hub.se |
| DMAP | Acylation Catalyst | organic-chemistry.org |
| Solvent | Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF) | chemspider.com |
Transesterification is another pathway to this compound, involving the conversion of one ester into another. masterorganicchemistry.com This method can be catalyzed by either an acid or a base. In a typical scenario, an existing ester of 2-methoxybenzoic acid, such as methyl 2-methoxybenzoate (B1232891), is reacted with phenacyl alcohol. researchgate.net
Under acidic conditions, the mechanism is similar to Fischer esterification, where the carbonyl of the starting ester is protonated, followed by nucleophilic attack from phenacyl alcohol. masterorganicchemistry.com To drive the reaction forward, the alcohol from the starting ester (e.g., methanol) must be removed from the reaction mixture. Using phenacyl alcohol as the solvent can also shift the equilibrium. masterorganicchemistry.com
Under basic conditions, a catalytic amount of a strong base, such as an alkoxide, is used. masterorganicchemistry.com The base deprotonates the phenacyl alcohol to form a phenacyl alkoxide, which then acts as a nucleophile, attacking the carbonyl carbon of the methyl 2-methoxybenzoate. This forms a tetrahedral intermediate which then collapses, eliminating a methoxide (B1231860) ion and yielding the desired phenacyl ester. masterorganicchemistry.com
Precursor-Based Synthetic Strategies
These strategies involve the use of more reactive derivatives (precursors) of either the carboxylic acid or the alcohol component to facilitate the esterification.
A highly efficient method for ester synthesis involves the reaction of an acyl halide with an alcohol. athabascau.ca For this specific ester, 2-methoxybenzoyl chloride would be the precursor of choice. This acyl chloride can be prepared from 2-methoxybenzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. sci-hub.segoogle.com
The reaction between 2-methoxybenzoyl chloride and phenacyl alcohol is typically rapid and often vigorous, proceeding readily at room temperature. athabascau.ca The high reactivity of the acyl chloride is due to the electron-withdrawing nature of the halogen, which makes the carbonyl carbon extremely electrophilic. The reaction is usually carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct. athabascau.ca This prevents the HCl from protonating the alcohol or causing other unwanted side reactions.
An alternative precursor-based approach involves the reaction of a carboxylate salt with an alkyl halide. athabascau.ca In this case, 2-methoxybenzoic acid is first converted to its carboxylate salt, typically the potassium or sodium salt, by reacting it with a base like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521). unishivaji.ac.ingoogle.com
This salt, potassium 2-methoxybenzoate, is then reacted with a phenacyl halide, such as phenacyl bromide. This is a classic Williamson ether synthesis-type reaction, applied to ester formation, proceeding via an Sₙ2 mechanism. The carboxylate anion acts as the nucleophile, attacking the electrophilic carbon of the phenacyl bromide and displacing the bromide ion to form the ester. unishivaji.ac.in This reaction is often carried out in a polar aprotic solvent like acetonitrile (B52724) or DMF to facilitate the nucleophilic substitution. unishivaji.ac.in Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can be used to enhance the reaction rate between the salt (often in a solid or aqueous phase) and the halide in an organic phase. unishivaji.ac.in
Table 3: Comparison of Precursor-Based Strategies
| Strategy | Acid Precursor | Alcohol Precursor | Key Conditions | Source |
| Acyl Halide Route | 2-Methoxybenzoyl chloride | Phenacyl alcohol | Presence of a base (e.g., pyridine) | athabascau.ca |
| Phenacyl Halide Route | 2-Methoxybenzoate salt | Phenacyl bromide | Polar aprotic solvent (e.g., ACN) | unishivaji.ac.in |
Catalytic Approaches to Phenacyl Ester Synthesis
The esterification of carboxylic acids with alkyl halides, such as the reaction between 2-methoxybenzoic acid and phenacyl bromide, can be significantly influenced by the choice of catalyst. Catalytic methods are broadly categorized into those employing transition metals and those using small organic molecules (organocatalysts).
Transition Metal-Catalyzed Esterification Reactions
Transition metal catalysis offers powerful tools for the formation of C-O bonds in esterification reactions. While specific studies on the transition metal-catalyzed synthesis of this compound are not extensively documented, related transformations provide insight into potential catalytic systems. For instance, nickel catalysis has been successfully merged with paired electrolysis for the esterification of carboxylic acids with aryl halides. nih.gov This electro-reductive approach allows for the formation of aryl esters under mild, room-temperature conditions in an undivided electrochemical cell, avoiding the need for chemical redox agents. nih.gov
Another relevant area is the Ullmann-type coupling, which traditionally involves copper catalysts to form C-O bonds. sciencemadness.org Modern variations of this reaction have expanded to include other metals and have been optimized for greater efficiency and broader substrate scope. For example, a method for the transesterification of (hetero)aryl esters with phenols has been developed using earth-abundant alkali metal catalysts, highlighting a move towards more sustainable and practical protocols. bas.bg Although this is a transesterification, it underscores the utility of metal catalysis in forming aryl ester bonds, which are structurally similar to the target phenacyl ester.
Palladium-catalyzed reactions are also a cornerstone of modern organic synthesis. While often used for C-C bond formation, palladium catalysts can also facilitate esterification. A patented process for a related compound, 4-bromoacetyl-2-methyl benzoic acid methyl ester, involves a palladium-catalyzed step, indicating the potential applicability of palladium in complex ester syntheses.
Organocatalytic Methods for Phenacyl Ester Formation
Organocatalysis presents a metal-free alternative for ester synthesis, often characterized by milder reaction conditions and reduced toxicity. The esterification of a carboxylic acid with a halide like phenacyl bromide is fundamentally a nucleophilic substitution reaction. The process typically involves the deprotonation of the carboxylic acid to form a carboxylate anion, which then acts as a nucleophile.
A common approach involves the use of a non-nucleophilic base to facilitate the formation of the carboxylate. In a study on the esterification of benzoic acid with phenacyl bromide, sodium carbonate was used as the base. bas.bg This method, which can be enhanced by microwave irradiation or ultrasound, provides the phenacyl benzoate (B1203000) ester in high yields (around 90%). bas.bg This suggests that a similar base-catalyzed approach would be highly effective for the synthesis of this compound.
Tetrabutylammonium fluoride (B91410) (TBAF) has also been demonstrated as an effective reagent for promoting the synthesis of esters from carboxylic acids and alkyl halides. nih.gov TBAF acts as a base to generate the highly reactive carboxylate ion in situ. nih.gov The bulky tetrabutylammonium counter-ion enhances the nucleophilicity of the carboxylate in solution, leading to efficient substitution on the alkyl halide to form the ester in moderate to good yields. nih.gov
The following table summarizes the yields obtained for the synthesis of phenacyl benzoate using different methods, which can be considered analogous to the synthesis of the target compound.
Table 1: Comparison of Synthetic Methods for Phenacyl Benzoate
| Method | Catalyst/Base | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional Heating | Sodium Carbonate | Reflux | ~90 | bas.bg |
| Microwave-Assisted | Sodium Carbonate | Microwave Irradiation | ~90 | bas.bg |
| Ultrasound-Assisted | Sodium Carbonate | Sonication | ~90 | bas.bg |
| Base-Mediated | Tetrabutylammonium Fluoride | DMF or THF | Moderate to Good | nih.gov |
This table is interactive. Users can sort the data by clicking on the column headers.
Optimization of Synthetic Pathways for Yield and Selectivity
Optimizing the synthesis of this compound is crucial for maximizing product yield and purity while minimizing reaction time and waste. This involves a systematic study of reaction conditions and the development of efficient purification protocols.
Reaction Condition Studies (Solvent, Temperature, Concentration)
The choice of solvent, temperature, and reactant concentration can profoundly impact the outcome of the esterification.
Solvent: The solvent must be able to dissolve the reactants, particularly the carboxylate salt intermediate, but should not react with them. For the reaction of a carboxylate with an alkyl halide, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often preferred as they can solvate the cation while leaving the nucleophilic anion relatively free, thus accelerating the reaction rate. One study on a silver(I)-promoted oxidative coupling to form dihydrobenzofuran neolignans found that acetonitrile provided the best balance between conversion and selectivity compared to other solvents like dichloromethane and benzene (B151609). scielo.brchemrxiv.org
Temperature: Reaction temperature affects the rate of reaction. Generally, higher temperatures lead to faster reactions. However, excessively high temperatures can lead to the formation of undesired byproducts. For instance, in the synthesis of methyl ferulate, the reaction was conducted under reflux at 85 °C for 4 hours. scielo.brchemrxiv.org In another study, optimizing the synthesis of dihydrobenzofuran neolignans, it was found that reflux conditions were most efficient. scielo.br The ideal temperature for the synthesis of this compound would need to be determined empirically to balance reaction speed with selectivity.
Concentration: The concentration of reactants can influence the reaction kinetics. While higher concentrations may increase the reaction rate, they can also lead to solubility issues or an increase in side reactions. The optimal concentration is often determined through a series of experiments where the molar ratios of the acid, halide, and catalyst/base are systematically varied.
The following table presents data from an optimization study for a related esterification reaction, illustrating the effect of different solvents and temperatures on product yield.
Table 2: Illustrative Optimization of Esterification Conditions
| Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Benzene/Acetone | Room Temp | 20 | - | 31 |
| Dichloromethane | Reflux | 4 | >95 | 45 |
| Acetonitrile | Reflux | 4 | 80 | 60 |
| Toluene | Reflux | 4 | 65 | 55 |
Data derived from a study on dihydrobenzofuran neolignan synthesis and is for illustrative purposes. scielo.brchemrxiv.org
Isolation and Purification Techniques for Research Applications
Once the reaction is complete, the this compound must be isolated from the reaction mixture, which may contain unreacted starting materials, the catalyst or base, and byproducts.
A typical workup procedure for an esterification reaction of this type involves several steps:
Neutralization and Extraction: If a base like sodium carbonate is used, the reaction mixture is often diluted with an organic solvent (e.g., ethyl acetate) and washed with water to remove the inorganic salts. A wash with a dilute aqueous base, such as sodium bicarbonate solution, can be used to remove any unreacted 2-methoxybenzoic acid by converting it to its water-soluble sodium salt. scielo.brchemrxiv.org This is followed by washing with brine to remove residual water from the organic layer.
Drying and Evaporation: The organic layer containing the crude ester is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. scielo.brchemrxiv.org
Purification: The crude product is often purified further. For solid esters, recrystallization from a suitable solvent or solvent mixture is a common and effective method to obtain a highly pure product. The choice of solvent is critical; the ester should be soluble in the hot solvent but sparingly soluble at room temperature. Ethanol (B145695) is often a good starting point for recrystallizing phenacyl esters. bas.bg If the ester is an oil or if recrystallization is ineffective, column chromatography on silica (B1680970) gel is the preferred method. A gradient of solvents, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is used to elute the components, with the desired ester being collected as a pure fraction.
The purity of the final product is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Mechanistic Investigations of Reactivity and Chemical Transformations
Photochemical Reactivity and Photolysis Mechanisms
The photochemistry of 2-Methoxybenzoic acid phenacyl ester is intrinsically linked to the broader class of phenacyl esters, which are recognized for their utility as photoremovable protecting groups (PPGs). researchgate.netresearchgate.net The core photochemical process involves the light-induced cleavage of the ester bond to release the carboxylic acid. The substituents on the aromatic ring of the phenacyl group, such as the ortho-methoxy group in the target compound, play a significant role in modulating the reaction pathways and efficiency.
Phenacyl esters have been widely explored as photoremovable protecting groups (PPGs) for carboxylic acids, a strategy valuable in organic synthesis and biochemistry. researchgate.netresearchgate.net These compounds allow for the release of a protected acid upon irradiation with light, offering precise spatiotemporal control over chemical reactions. mdpi.com The general utility stems from the ability of the arylcarbonylmethyl chromophore to absorb light and trigger the cleavage of the ester's C–O bond. nih.gov
The effectiveness of a phenacyl derivative as a PPG depends on several factors, including the wavelength of light required for activation, the quantum yield of the release, and the nature of the byproducts formed. acs.org For instance, the p-hydroxyphenacyl (pHP) group is a well-regarded PPG known for its rapid and efficient substrate release, which proceeds via a photo-Favorskii rearrangement. nih.govnih.gov In contrast, other substituted phenacyl esters, such as 2,5-dimethylphenacyl esters, release carboxylic acids through a mechanism initiated by intramolecular hydrogen abstraction without needing a sensitizer (B1316253). researchgate.net The 2-methoxy substitution, as in this compound, influences the electronic properties and steric environment of the carbonyl group, thereby affecting the photochemical mechanism and its suitability as a PPG. A related compound, 2-methoxyphenacyl acetate (B1210297), was found to undergo a photoinduced δ-hydrogen abstraction, but this led to the formation of a dihydrobenzofuran that retained the acetate group, indicating an inefficient release pathway compared to other substituted phenacyl esters. nih.gov
Photoenolization is a key mechanistic step in the photochemistry of many ortho-alkyl substituted aromatic ketones, including phenacyl esters. nih.gov This process involves the intramolecular abstraction of a hydrogen atom from the ortho position by the excited carbonyl group, leading to the formation of a transient photoenol. For 2,5-dimethylphenacyl (DMP) esters, laser flash photolysis studies have identified three transient intermediates: a triplet-state photoenol and two ground-state photoenols with Z and E configurations. researchgate.net The release of the carboxylic acid predominantly occurs from the longer-lived E-isomer. researchgate.net
While direct studies on this compound are scarce, the behavior of related compounds provides insight. The photoreaction of 2,5-dimethylphenacyl esters is initiated by an efficient photoenolization with a quantum yield of approximately 1. researchgate.net In the case of 2-hydroxyphenacyl esters, excited state intramolecular proton transfer (ESIPT) from the phenolic hydroxyl group to the carbonyl oxygen is a major deactivation channel, competing with the productive photorelease pathway. nih.gov For this compound, the presence of the ortho-methoxy group would preclude direct proton transfer but influences the formation and reactivity of the photoenol intermediate through steric and electronic effects.
Intramolecular hydrogen abstraction is a fundamental photoreaction of aromatic ketones and a crucial step in the photorelease mechanism of many phenacyl esters. nih.gov For phenacyl derivatives with an ortho-alkyl group, the excited carbonyl triplet state abstracts a benzylic hydrogen, initiating the release of the carboxylic acid. acs.org This is the established mechanism for the photodeprotection of 2,5-dimethylphenacyl esters, which proceeds efficiently without the need for an external photosensitizer. researchgate.net
In a closely related system, 2-methoxyphenacyl acetate, irradiation leads to a photoinduced δ-hydrogen abstraction from the methoxy (B1213986) group's methyl hydrogens. nih.gov This process, however, results in the formation of 3-hydroxy-2,3-dihydro-1-benzofuran as the sole product, with the acetate group remaining attached. This suggests that for ortho-methoxy substituted phenacyl esters, intramolecular hydrogen abstraction from the methoxy group is a viable but potentially unproductive pathway in terms of releasing the protected acid. nih.gov This contrasts with ortho-hydroxy or ortho-alkyl substituted phenacyl esters where hydrogen abstraction leads to efficient cleavage. researchgate.netnih.gov
An alternative mechanism for the photorelease of carboxylic acids from phenacyl esters involves photoinduced electron transfer. researchgate.net This pathway becomes significant when a suitable electron-donating photosensitizer is present. The process is initiated by the transfer of an electron from the excited sensitizer to the phenacyl ester. researchgate.net This forms a radical anion of the phenacyl ester, which then undergoes rapid C–O bond scission to yield a phenacyl radical and the carboxylate anion. researchgate.net This method allows for control over the wavelength of light used to trigger the release by selecting sensitizers with different absorption profiles. researchgate.net
Excited phenacyl esters can also react with an excess of hydrogen donors like aliphatic alcohols in a chain reaction process. nih.gov This involves hydrogen transfer from ketyl radical intermediates, which are formed after the excited ester abstracts a hydrogen atom from the alcohol. nih.gov However, cyclic voltammetry measurements have been used to exclude the possibility of a subsequent electron transfer from the ketyl radicals to the ground-state ester as a driving force in this specific chain reaction. nih.gov
The efficiency of photorelease is quantified by the quantum yield (Φ), which is highly dependent on the molecular structure and the solvent environment. For 2,5-dimethylphenacyl (DMP) esters, the quantum yields for acid release are significantly higher in nonpolar solvents like benzene (B151609) (Φ ≈ 0.2) compared to polar solvents like methanol (B129727) (Φ ≈ 0.1). researchgate.net In contrast, the photochemistry of p-hydroxyphenacyl (pHP) esters requires the presence of water; the photorearrangement is suppressed at low water concentrations. nih.gov
Studies on 2-hydroxyphenacyl esters revealed that the quantum yields of degradation were about half of those for the corresponding pHP esters. nih.gov The presence of polar protic solvents like methanol or ethanol (B145695) can prevent the formation of an intramolecular hydrogen bond in the ground state, which in turn diminishes the efficiency of singlet excited state intramolecular proton transfer (ESIPT). nih.gov For excited phenacyl and 3-pyridacyl esters of benzoic acid, photoreduction in the presence of alcohols can lead to quantum yields greater than 1, reaching values as high as 4, indicative of a radical chain mechanism. nih.gov However, these high quantum yields can be diminished by the formation of light-absorbing transient byproducts. nih.gov
Table 1: Quantum Yields (Φ) for Photorelease from Substituted Phenacyl Esters
| Phenacyl Derivative | Solvent | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| 2,5-Dimethylphenacyl (DMP) esters | Benzene | ~ 0.2 | researchgate.net |
| 2,5-Dimethylphenacyl (DMP) esters | Methanol | ~ 0.1 | researchgate.net |
| Phenacyl benzoate (B1203000) | Aliphatic Alcohols | Up to 4 | nih.gov |
This table presents data for related phenacyl esters to provide context for the potential photoreactivity of this compound.
The analysis of byproducts formed during photolysis provides critical insights into the operative reaction mechanisms. For many phenacyl esters, photolysis sensitized by electron donors results in C-O bond cleavage to form acetophenone (B1666503) and the corresponding carboxylic acid in high yields. researchgate.net
The photolysis of 2,5-dimethylphenacyl (DMP) esters in nonpolar solvents like benzene or cyclohexane (B81311) yields the free carboxylic acid along with 6-methyl-1-indanone. researchgate.net However, when the reaction is conducted in methanol, 2-(methoxymethyl)-5-methylacetophenone is formed as a coproduct. researchgate.net The formation of an indanone is indicative of a mechanism involving an initial intramolecular hydrogen abstraction from the ortho-methyl group, followed by cyclization of the resulting xylylenol intermediate. researchgate.net
In the case of 2-methoxyphenacyl acetate, a compound structurally similar to the title compound's chromophore, irradiation yields a dihydrobenzofuran derivative as the sole product, with the ester group remaining intact. nih.gov This suggests that for 2-methoxy-substituted systems, the initial hydrogen abstraction from the methoxy group leads to a cyclization pathway that does not result in the desired release of the carboxylic acid, a significant mechanistic divergence from other substituted phenacyl esters. nih.gov
Table 2: Byproducts from the Photolysis of Various Phenacyl Esters
| Phenacyl Ester | Solvent | Major Byproducts | Reference |
|---|---|---|---|
| Phenacyl esters (with sensitizer) | - | Acetophenone, Carboxylic Acid | researchgate.net |
| 2,5-Dimethylphenacyl esters | Benzene/Cyclohexane | 6-Methyl-1-indanone, Carboxylic Acid | researchgate.net |
| 2,5-Dimethylphenacyl esters | Methanol | 6-Methyl-1-indanone, 2-(Methoxymethyl)-5-methylacetophenone, Carboxylic Acid | researchgate.net |
| 2-Methoxyphenacyl acetate | - | Dihydrobenzofuran (with acetate group retained) | nih.gov |
Hydrolytic Stability and Degradation Pathways
The ester linkage in this compound is susceptible to hydrolysis, a process that can be catalyzed by either acid or base. This reaction leads to the cleavage of the ester bond, yielding 2-methoxybenzoic acid and phenacyl alcohol.
The acid-catalyzed hydrolysis of esters, including this compound, generally proceeds via an A-2 mechanism. This mechanism involves a rapid, reversible protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a rate-determining nucleophilic attack by a water molecule, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of the leaving group (phenacyl alcohol) regenerate the acid catalyst and produce 2-methoxybenzoic acid. chemicalbook.com
The rate of this reaction is influenced by the concentration of the acid catalyst. Typically, the reaction rate increases with acid concentration up to a certain point, after which it may level off or even decrease due to changes in water activity and substrate protonation. chemicalbook.com The presence of the electron-donating methoxy group at the ortho position of the benzoate ring can influence the electronic properties of the carbonyl group, potentially affecting the rate of hydrolysis compared to unsubstituted benzoate esters.
While specific kinetic data for the acid-catalyzed hydrolysis of this compound is not extensively documented in publicly available literature, the general mechanism is well-established for a wide range of carboxylic esters. researchgate.netchemrxiv.org
Under basic conditions, the hydrolysis of this compound occurs through a BAc2 mechanism. This is a second-order reaction, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the phenoxide-like leaving group (phenacylate anion), which is a better leaving group than an alkoxide, to form 2-methoxybenzoic acid.
The kinetics of alkaline hydrolysis are sensitive to the electronic and steric effects of substituents on both the acyl and the alcohol portions of the ester. Electron-withdrawing groups on the acyl portion generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic, while electron-donating groups, such as the methoxy group in the ortho position, may decrease the rate. chemrxiv.org
Kinetic studies on the alkaline hydrolysis of various substituted phenyl benzoates provide insight into the expected reactivity. The table below, compiled from data on related compounds, illustrates the influence of substituents on the second-order rate constants.
| Substituent (X) | Position | k (dm³ mol⁻¹ s⁻¹) |
|---|---|---|
| H | - | -0.451 |
| 4-NO₂ | para | 1.72 |
| 3-NO₂ | meta | 1.68 |
| 4-Cl | para | 0.83 |
| 3-Cl | meta | 0.81 |
| 2-OCH₃ | ortho | -0.333 |
Note: The negative value for the 2-methoxy substituent reflects a rate slower than the unsubstituted benzoate and is presented as log k.
Nucleophilic Attack and Substitution Reactions at the Ester Linkage
The carbonyl carbon of the ester linkage in this compound is an electrophilic center and is susceptible to attack by various nucleophiles. These reactions result in the substitution of the phenacyl group. The reactivity in these substitution reactions is dependent on the nature of the nucleophile, the solvent, and the substituents on the aromatic rings.
Studies on the reactions of phenacyl benzenesulfonates and other benzoate esters with nucleophiles like anilines and phenoxides show that the reaction mechanism can be concerted or stepwise. scispace.comrsc.org For this compound, a strong nucleophile would attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate would displace the phenacylate anion.
The presence of the α-carbonyl group in the phenacyl moiety can influence the transition state structure. Research on related systems suggests that this group can act as a "shunt" for resonance, which can affect the degree of bond formation and bond breaking in the transition state. rsc.org The 2-methoxy group on the benzoyl ring, being electron-donating, might slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted benzoyl group, thereby influencing the reaction rate with nucleophiles.
Redox Chemistry and Electron Transfer Properties
The redox chemistry of this compound is primarily associated with the phenacyl group, which can undergo electron transfer reactions. Photochemical studies on phenacyl esters have demonstrated that they can act as photoremovable protecting groups for carboxylic acids through a process initiated by photoinduced electron transfer. acs.orgresearchgate.net
Upon irradiation in the presence of an electron-donating photosensitizer, the phenacyl ester can accept an electron to form a radical anion. This radical anion is unstable and rapidly undergoes C-O bond cleavage to produce a phenacyl radical and the carboxylate anion of 2-methoxybenzoic acid. acs.org The phenacyl radical can then undergo further reactions, such as abstracting a hydrogen atom to form acetophenone.
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of each proton and carbon atom, a definitive structural assignment can be made.
Proton (¹H) NMR for Chemical Shift and Coupling Constant Assignments
The ¹H NMR spectrum of 2-Methoxybenzoic acid phenacyl ester provides critical information about the number of different types of protons and their neighboring environments. The chemical shift (δ) of each proton is influenced by the electron density around it, while the coupling constants (J) reveal the connectivity between adjacent protons.
In a typical ¹H NMR spectrum of this ester, the protons would be expected in distinct regions. The aromatic protons of the 2-methoxybenzoyl group and the phenacyl group would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The methylene (B1212753) protons (-CH₂-) of the phenacyl group would likely exhibit a singlet around δ 5.5 ppm, and the methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet further upfield, generally around δ 3.9 ppm.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (benzoyl) | 7.9 - 8.1 | m | - |
| Aromatic (benzoyl) | 7.4 - 7.7 | m | - |
| Aromatic (methoxybenzoyl) | 7.8 - 7.9 | dd | ~8.0, 1.8 |
| Aromatic (methoxybenzoyl) | 7.5 - 7.6 | ddd | ~8.4, 7.5, 1.8 |
| Aromatic (methoxybenzoyl) | 7.0 - 7.1 | m | - |
| Methylene (-CH₂-) | ~5.5 | s | - |
| Methoxy (-OCH₃) | ~3.9 | s | - |
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
For this compound, the carbonyl carbons of the ester and ketone groups would be the most downfield signals, expected to appear above δ 165 ppm. The aromatic carbons would resonate in the δ 120-160 ppm range, with the carbon attached to the methoxy group showing a characteristic shift. The methylene carbon and the methoxy carbon would be found in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ketone Carbonyl (C=O) | ~192.0 |
| Ester Carbonyl (C=O) | ~165.0 |
| Aromatic (C-OCH₃) | ~159.0 |
| Aromatic | 120.0 - 135.0 |
| Methylene (-CH₂) | ~66.0 |
| Methoxy (-OCH₃) | ~56.0 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assembling the molecular structure.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, aiding in the assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) is key for identifying longer-range (2-3 bond) correlations between protons and carbons. This would definitively link the methylene protons to the carbonyl carbon of the phenacyl group and the oxygen of the ester, as well as connect the methoxy protons to their attached aromatic carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide insights into the spatial proximity of protons, helping to determine the three-dimensional conformation of the molecule. For instance, a NOESY correlation between the methoxy protons and a nearby aromatic proton would confirm the ortho substitution pattern.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of the molecule. For this compound (C₁₆H₁₄O₄), the expected exact mass would be calculated. The molecular formula of C₁₆H₁₄O₄ corresponds to a molecular weight of 270.28 g/mol . nih.gov An HRMS measurement confirming this exact mass would provide strong evidence for the proposed molecular formula. nih.gov
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
Determination of Bond Lengths, Bond Angles, and Torsion Angles
A crystallographic study of this compound would yield a detailed table of its geometric parameters. This would include the lengths of all covalent bonds (e.g., C-C, C-O, C=O), the angles between these bonds, and the torsion angles that define the spatial relationship between different parts of the molecule. This data is crucial for understanding the electronic environment and hybridization of the atoms.
Table 1: Hypothetical Selected Bond Lengths for this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)
| Atom 1 | Atom 2 | Bond Length (Å) |
| C(1) | O(1) | 1.21 |
| C(1) | O(2) | 1.35 |
| O(2) | C(2) | 1.45 |
| C(7) | O(3) | 1.37 |
| O(3) | C(8) | 1.43 |
Table 2: Hypothetical Selected Bond Angles for this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| O(1) | C(1) | O(2) | 123.0 |
| C(1) | O(2) | C(2) | 117.0 |
| C(6) | C(7) | O(3) | 115.0 |
| C(7) | O(3) | C(8) | 118.0 |
Table 3: Hypothetical Selected Torsion Angles for this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |
| C(1) | O(2) | C(2) | C(3) | 175.0 |
| C(6) | C(7) | O(3) | C(8) | 5.0 |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, C-H···O Contacts)
The crystal structure would also reveal how molecules of this compound pack together in the solid state. This analysis is vital for understanding the forces that govern the crystal's stability and physical properties. Key interactions would likely include:
π-Stacking: Interactions between the aromatic rings of the methoxybenzoyl and phenacyl groups.
C-H···O Contacts: Weak hydrogen bonds between carbon-hydrogen groups and oxygen atoms, which are abundant in the molecule.
A detailed examination of the crystal packing would provide insights into the supramolecular assembly of the compound.
Conformational Analysis in the Crystalline Environment
The solid-state conformation of the molecule would be precisely determined. This includes the orientation of the methoxy group relative to the benzene (B151609) ring and the conformation of the ester linkage. The torsion angles obtained from the X-ray data would definitively describe the three-dimensional shape of the molecule as it exists within the crystal lattice.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics Insights
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. While IR and Raman spectra for related molecules are available, a specific and detailed assignment for this compound is not found in the searched literature.
A comprehensive study would involve recording both IR and Raman spectra and assigning the observed vibrational bands to specific molecular motions, often aided by computational chemistry.
Table 4: Hypothetical Characteristic Vibrational Frequencies for this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C=O (ester) stretching | 1720-1740 | IR, Raman |
| C=O (ketone) stretching | 1680-1700 | IR, Raman |
| C-O-C (ester) stretching | 1100-1300 | IR, Raman |
| C-O-C (ether) stretching | 1000-1100 | IR, Raman |
| Aromatic C=C stretching | 1450-1600 | IR, Raman |
| C-H (aromatic) stretching | 3000-3100 | IR, Raman |
| C-H (aliphatic) stretching | 2850-3000 | IR, Raman |
The analysis of these spectra would confirm the presence of the key functional groups (ester, ketone, ether, aromatic rings) and provide information about the molecular symmetry and electronic structure.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 2-Methoxybenzoic acid phenacyl ester, DFT calculations can elucidate its most stable three-dimensional arrangement, predict its spectroscopic signatures, and describe its electronic reactivity.
The first step in a computational study is typically geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy, and thus the most stable conformation of the molecule. For a flexible molecule like this compound, with several rotatable single bonds, multiple local energy minima may exist on its potential energy surface.
Studies on similar molecules, such as derivatives of mefenamic acid which also feature two rotating phenyl rings connected by a linker, have demonstrated that different conformers can have significantly different energies, and the global minimum structure is the most populated one at equilibrium. nih.gov A potential energy surface scan for the key dihedral angles of this compound would likely reveal the energy barriers between different conformations, providing insight into the molecule's flexibility.
Table 1: Example of Calculated Structural Parameters for a Hypothetical Optimized Geometry of this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O (ester) | ~1.21 Å |
| C-O (ester) | ~1.35 Å | |
| C-C (keto) | ~1.52 Å | |
| Bond Angle | O=C-O (ester) | ~123° |
| C-O-C (ester) | ~117° | |
| Dihedral Angle | C-C-O-C (ester) | ~180° (trans) or ~0° (cis) |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups as would be determined by DFT calculations.
DFT calculations are highly effective in predicting spectroscopic properties. By calculating the nuclear magnetic shielding tensors, one can predict the 1H and 13C NMR chemical shifts. nih.govnih.gov This is particularly useful for assigning peaks in experimental spectra and for confirming the structure of the synthesized compound. The accuracy of these predictions has been shown to be high when appropriate computational methods and basis sets are used, often requiring empirical scaling to match experimental data perfectly. nih.govrsc.org
Similarly, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of the C=O bonds in the ester and ketone groups, or the bending modes of the aromatic rings. Comparing the calculated spectrum with the experimental one helps in the detailed assignment of vibrational bands.
Table 2: Example of Predicted vs. Experimental Spectroscopic Data
| Parameter | Functional Group | Predicted Wavenumber (cm-1) | Experimental Wavenumber (cm-1) |
| Vibrational Frequency | C=O Stretch (Ester) | 1720 | 1715 |
| C=O Stretch (Ketone) | 1690 | 1685 | |
| NMR Chemical Shift | 13C (Ester C=O) | 166 ppm | 165 ppm |
| 13C (Ketone C=O) | 195 ppm | 197 ppm |
Note: The data presented are hypothetical examples based on typical values for these functional groups, illustrating the expected correlation between predicted and experimental results.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.
The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. wuxibiology.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the analysis would likely show the HOMO localized on the electron-rich 2-methoxybenzoyl moiety and the LUMO on the electron-accepting phenacyl group, indicating the probable sites for nucleophilic and electrophilic attack. scispace.com
Table 3: Example of Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These values are illustrative examples based on calculations for similar aromatic esters and serve to represent the type of data generated from a HOMO-LUMO analysis. researchgate.net
Molecular Dynamics Simulations
While DFT calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations allow for the exploration of the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment.
An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal how the molecule moves and flexes over time. By tracking the trajectories of all atoms, it is possible to observe transitions between different conformations identified in the DFT calculations. This provides a dynamic picture of the conformational landscape, showing not only which conformations are stable but also how readily the molecule can interconvert between them. Such simulations on other flexible molecules have shown that the solvent can play a significant role in stabilizing certain conformations over others. emerginginvestigators.org
The solvent environment can have a profound impact on the structure and reactivity of a solute. MD simulations can explicitly model the interactions between this compound and the surrounding solvent molecules. For example, in a polar solvent like water, hydrogen bonds could form between the solvent and the ester and ketone oxygen atoms of the molecule. These interactions can influence the molecule's preferred conformation and its electronic properties.
By running simulations in different solvents, one can study how properties like the dipole moment or the accessibility of reactive sites change. This information is valuable for understanding reaction mechanisms and for designing experiments, as the choice of solvent can significantly affect reaction rates and outcomes. Studies on similar ester compounds have used MD simulations to understand their aggregation and interaction with membranes, highlighting the importance of solvent-solute interactions. mdpi.comresearchgate.net
Reaction Pathway Modeling and Transition State Characterization
The study of chemical reactions through computational modeling allows for the elucidation of detailed mechanisms, including the identification of intermediates and transition states. For this compound, a key reaction of interest is its hydrolysis, which breaks the ester bond to yield 2-methoxybenzoic acid and 2-phenylethanol.
Reaction Pathway Modeling:
Density Functional Theory (DFT) is a powerful method to model the reaction pathway of ester hydrolysis. ccspublishing.org.cnresearchgate.netrsc.orgresearchgate.net A common approach involves mapping the potential energy surface (PES) of the reaction. numberanalytics.com This is achieved by systematically changing the geometries of the reacting molecules and calculating the energy at each point. The reaction pathway is the lowest energy path connecting the reactants to the products on the PES.
For the hydrolysis of this compound, both acid-catalyzed and base-catalyzed mechanisms can be investigated. In a neutral aqueous environment, the reaction can be modeled with the inclusion of explicit water molecules to account for solvent effects. nih.gov Computational studies on similar esters, like methyl formate, have shown that hydrolysis can proceed through a stepwise mechanism involving the formation of a tetrahedral intermediate. nih.gov Car-Parrinello molecular dynamics simulations have been employed to understand the role of water in facilitating proton transfer during hydrolysis. nih.gov
Transition State Characterization:
The transition state is the highest energy point along the reaction pathway and represents the energy barrier that must be overcome for the reaction to occur. numberanalytics.com Locating and characterizing the transition state is crucial for understanding the kinetics of the reaction. Various computational algorithms can be used to find the transition state geometry. Once located, a frequency calculation is performed to confirm that it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Theoretical investigations into the hydrolysis of other esters have successfully characterized the transition states for both the formation and breakdown of the tetrahedral intermediate. nih.gov For this compound, the transition state for the nucleophilic attack of a water molecule on the carbonyl carbon would be a key focus. The energy of this transition state relative to the reactants determines the activation energy of the reaction.
Below is a hypothetical data table summarizing the calculated activation energies for the hydrolysis of this compound under different catalytic conditions, based on DFT calculations at a specified level of theory (e.g., B3LYP/6-31G*).
| Catalytic Condition | Reaction Step | Calculated Activation Energy (kcal/mol) |
| Uncatalyzed | Nucleophilic Attack | 35.2 |
| Acid-Catalyzed | Protonated Nucleophilic Attack | 22.5 |
| Base-Catalyzed | Hydroxide (B78521) Attack | 18.7 |
This table is illustrative and presents hypothetical data that would be generated from such a computational study.
In Silico Design and Virtual Screening of Analogues for Targeted Research Properties
In silico methods are instrumental in the rational design of new molecules with specific desired properties, thereby accelerating the discovery process and reducing experimental costs. rug.nlrsc.orgnih.gov
In Silico Design of Analogues:
Starting with the core structure of this compound, new analogues can be designed by systematically modifying different parts of the molecule. For example, the methoxy (B1213986) group on the benzoic acid ring could be replaced with other substituents (e.g., halogens, alkyl groups, nitro groups) to modulate its electronic and steric properties. Similarly, the phenacyl group could be modified. This process, often referred to as analogue-based drug design, can be guided by computational predictions. mdpi.com
Virtual Screening:
Once a library of virtual analogues has been created, it can be screened computationally for desired properties. If the target is a specific biological receptor, molecular docking can be used to predict the binding affinity and mode of interaction of each analogue with the receptor's active site. rsc.orgnih.govnih.gov This allows for the prioritization of a smaller number of promising candidates for synthesis and experimental testing.
Beyond biological activity, in silico tools can also predict various pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govmdpi.com Properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity can be estimated using computational models. This helps in the early identification of candidates with favorable drug-like properties.
The following table provides a hypothetical example of a virtual screening workflow for analogues of this compound targeting a hypothetical enzyme.
| Analogue | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Oral Bioavailability (%) | Predicted Toxicity Risk | | :--- | :--- | :--- | :--- | :--- | :--- | | A-001 | 4-fluoro on phenacyl | -8.5 | 75 | Low | | A-002 | 3-nitro on benzoate (B1203000) | -9.2 | 60 | Medium | | A-003 | 4-methyl on benzoate | -7.8 | 80 | Low |
This table is illustrative and presents hypothetical data from a virtual screening study.
Chemical Derivatization and Analog Development
Modification of the 2-Methoxybenzoic Acid Moiety
The 2-methoxybenzoic acid portion of the ester offers two primary sites for modification: the aromatic ring and the methoxy (B1213986) group. These alterations can significantly influence the electronic and steric characteristics of the ester.
Synthesis of Substituted Aromatic Rings
Introducing substituents onto the benzene (B151609) ring of the 2-methoxybenzoic acid moiety is a key strategy for creating analogs. The position of these substituents is crucial and can be controlled through various synthetic methods.
A powerful technique for regioselective substitution is directed ortho-metalation. By treating unprotected 2-methoxybenzoic acid with a strong lithium base like sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (-78 °C), deprotonation occurs exclusively at the C6 position, which is ortho to the carboxylate group. acs.org This lithiated intermediate can then react with a variety of electrophiles to introduce substituents at this position. Conversely, using a superbase system like n-butyllithium (n-BuLi) with potassium tert-butoxide (t-BuOK) can reverse the regioselectivity, favoring deprotonation at the C3 position. acs.org These methods provide a predictable and efficient route to contiguously substituted 3- and 6-substituted 2-methoxybenzoic acids, which are valuable building blocks for ester synthesis. acs.org
Other substitution patterns can be achieved through electrophilic aromatic substitution on precursors like m-methoxybenzoic acid. For instance, bromination of m-methoxybenzoic acid using N-bromosuccinimide (NBS) in the presence of an initiator and catalyst system can yield 2-bromo-5-methoxybenzoic acid. google.com Similarly, formylation reactions, such as the Duff reaction or Gattermann-Koch synthesis on appropriate precursors, can introduce aldehyde groups onto the aromatic ring. A patented method describes the formylation of methyl 2-methoxybenzoate (B1232891) to produce methyl 5-formyl-2-methoxybenzoate, which can then be hydrolyzed to the corresponding carboxylic acid. researchgate.net
These substituted benzoic acids can subsequently be esterified with a phenacyl halide to produce the desired analogs of 2-methoxybenzoic acid phenacyl ester with tailored substitution patterns on the acid-derived aromatic ring.
Table 1: Examples of Substituted 2-Methoxybenzoic Acids for Analog Synthesis
| Substituent | Position | Synthetic Method Precursor | Reference |
| Methyl | 6 | Directed ortho-metalation | acs.org |
| Trimethylsilyl | 6 | Directed ortho-metalation | acs.org |
| Bromo | 5 | Electrophilic bromination | google.com |
| Formyl | 5 | Formylation of methyl ester | researchgate.net |
Alteration of the Methoxy Group
The methoxy group at the 2-position is another key site for modification. The most common alteration is demethylation to yield the corresponding 2-hydroxybenzoic acid (salicylic acid) derivative. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or nucleophilic reagents like lithium iodide (LiI).
Alternatively, analogs with different alkoxy groups can be synthesized. Instead of starting with 2-methoxybenzoic acid, one can use 2-ethoxybenzoic acid or 2-propyloxybenzoic acid as the starting material for the esterification reaction. The synthesis of these homologous alkoxybenzoic acids can be accomplished via the Williamson ether synthesis, starting from salicylic (B10762653) acid and the appropriate alkyl halide (e.g., ethyl iodide, propyl bromide) under basic conditions. Research into the synthesis of p-ethoxy and p-propyloxy benzoic acids from methyl paraben demonstrates the feasibility of creating a variety of O-alkylated benzoic acids for this purpose. asianpubs.orgresearchgate.net
Variation of the Phenacyl Group
The phenacyl group serves as a versatile handle that can be extensively modified to alter the properties of the parent ester. These changes can range from simple substitutions on the phenyl ring to the complete replacement of the carbocyclic ring with a heterocycle.
Introduction of Substituents on the Phenacyl Phenyl Ring
A vast library of analogs can be generated by introducing substituents onto the phenyl ring of the phenacyl moiety. The general synthetic approach involves the esterification of 2-methoxybenzoic acid with a substituted phenacyl halide, most commonly a phenacyl bromide. bas.bg
The synthesis of these substituted phenacyl bromides is well-established and can be achieved through the α-bromination of the corresponding substituted acetophenones. ias.ac.in A variety of reagents can be used for this bromination, including molecular bromine (Br₂) in a suitable solvent like acetic acid, or N-bromosuccinimide (NBS) with a radical initiator. bas.bggoogle.com A metal-free C(sp³)-H bromination of aromatic ketones using reagents like iodobenzene (B50100) diacetate in the presence of potassium bromide has also been developed, offering an alternative route. ias.ac.in
Once the desired substituted phenacyl bromide is obtained, it can be reacted with the sodium or potassium salt of 2-methoxybenzoic acid in a nucleophilic substitution reaction to yield the final ester. tandfonline.com This method allows for the incorporation of a wide array of functional groups, including alkyl, alkoxy, nitro, and halo groups, at various positions on the phenacyl phenyl ring.
Table 2: Synthesis of this compound Analogs with Substituted Phenacyl Groups
| Phenacyl Ring Substituent | Requisite Precursor | Reaction Type | Reference |
| 4-Bromo | 2-Bromo-1-(4-bromophenyl)ethan-1-one | Nucleophilic Substitution | researchgate.net |
| 4-Nitro | 2-Bromo-1-(4-nitrophenyl)ethan-1-one | Nucleophilic Substitution | researchgate.net |
| 4-Methyl | 1-(p-Tolyl)-2-bromoethan-1-one | Nucleophilic Substitution | sci-hub.ruresearchgate.netnih.govtandfonline.com |
| 4-Chloro | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | Nucleophilic Substitution | sci-hub.ruresearchgate.netnih.govtandfonline.com |
Heteroatom Analogs of the Phenacyl Moiety
The phenyl ring of the phenacyl group can be replaced with a heteroaromatic ring to create another class of analogs. Phenacyl bromides and their analogs are versatile intermediates for synthesizing a wide range of heterocyclic compounds, such as thiazoles, imidazoles, and quinoxalines. sci-hub.ruresearchgate.netnih.govtandfonline.com This highlights the reactivity of the α-bromoketone functional group.
To synthesize heteroatom analogs of the ester, one would start with the corresponding heteroaromatic α-bromo ketone. For example, 2-(bromoacetyl)thiophene or 3-(bromoacetyl)pyridine could be reacted with 2-methoxybenzoic acid under standard esterification conditions. The synthesis of these heteroaromatic α-bromo ketones follows similar principles to their carbocyclic counterparts, typically involving the bromination of the corresponding heteroaromatic methyl ketone. The resulting esters, incorporating rings like furan, thiophene, or pyridine (B92270) in place of the phenyl group, would exhibit significantly different electronic properties and potential for intermolecular interactions.
Development of Polymeric or Supramolecular Systems Incorporating the Ester Motif
The phenacyl ester linkage is not only a target for creating small-molecule analogs but can also be incorporated into larger macromolecular structures. Recent research has demonstrated the use of phenacyl ester derivatives as UV-degradable monomers and cross-linkers in polymer chemistry. acs.org
In one approach, phenacyl ester derivatives functionalized with polymerizable groups (e.g., bis-alkenes) can be copolymerized with other monomers. For example, a bis-alkene-functionalized phenacyl ester can undergo platinum-catalyzed hydrosilylation with siloxane monomers to create linear copolymers with the ester motif integrated into the polymer backbone. acs.org These polymers are designed to be "on-demand degradable," as the phenacyl ester linkage can be cleaved upon exposure to UV light, breaking the polymer chain and liberating a carboxylic acid. researchgate.netacs.org This property is highly desirable for applications such as transient electronics or recyclable carbon fiber-reinforced polymer (CFRP) composites. acs.org
Supramolecular systems can also be developed. For instance, the reaction of phenacyl halides can be catalyzed by β-cyclodextrin-silica hybrids. researchgate.net This suggests that the phenacyl ester moiety could be encapsulated within the hydrophobic cavity of cyclodextrins, forming host-guest complexes. Such supramolecular assemblies could be used to control the reactivity of the ester, enhance its solubility in aqueous media, or design stimuli-responsive systems.
Structure-Reactivity Relationship Studies of Derivatives
The systematic investigation into how the chemical structure of a molecule influences its reactivity is a cornerstone of physical organic chemistry. For derivatives of this compound, structure-reactivity relationship (SRR) studies focus on how modifications to the molecular framework affect the compound's reactivity, typically in reactions such as hydrolysis, aminolysis, or other nucleophilic acyl substitution reactions. While specific, comprehensive kinetic studies on a wide range of this compound derivatives are not extensively documented in publicly available literature, the principles governing their reactivity can be robustly inferred from well-established electronic and steric effects of substituents, as well as from studies on closely analogous ester systems.
The reactivity of these esters is primarily dictated by the electrophilicity of the carbonyl carbon atom. This, in turn, is influenced by the electronic properties of substituents on both the 2-methoxybenzoyl and the phenacyl portions of the molecule. The Hammett equation, a linear free-energy relationship, provides a quantitative framework for understanding these electronic effects for meta- and para-substituted aromatic systems. researchgate.netresearchgate.net The equation is given by:
log(k/k₀) = ρσ
where:
k is the rate constant for a reaction of a substituted compound.
k₀ is the rate constant for the reaction of the unsubstituted (parent) compound.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent.
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups (which stabilize a negative charge in the transition state), while a negative ρ value indicates that the reaction is favored by electron-donating groups (which stabilize a positive charge). researchgate.netholycross.edu For nucleophilic acyl substitution on esters, the reaction typically proceeds through a tetrahedral intermediate, and the formation of this intermediate is often the rate-determining step. This process involves the development of a negative charge on the carbonyl oxygen, which is stabilized by electron-withdrawing groups on the acyl portion, leading to a positive ρ value. semanticscholar.org
Substituent Effects on the Benzoyl Moiety
Modifications to the benzene ring of the 2-methoxybenzoyl group would directly impact the electrophilicity of the ester's carbonyl carbon. Introducing substituents at the 3-, 4-, 5-, or 6-positions would alter the electronic environment.
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or halo (-Cl, -Br) groups are expected to increase the reactivity of the ester towards nucleophiles. By inductively and/or resonantly withdrawing electron density from the aromatic ring, they make the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack. This would lead to an increase in the reaction rate constant (k > k₀). researchgate.net
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like alkyl (-CH₃) or additional methoxy (-OCH₃) groups would decrease the ester's reactivity. These groups donate electron density to the aromatic ring, which in turn reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles (k < k₀). researchgate.net
The existing 2-methoxy group, being an ortho substituent, exerts a combination of a +R (resonance donating) and a -I (inductive withdrawing) effect, along with potential steric hindrance. Its net effect on reactivity is complex compared to meta and para substituents, for which the Hammett equation is more directly applicable. researchgate.net
Illustrative Data for Substituent Effects on the Benzoyl Ring
The following interactive table illustrates the expected relative reactivity of hypothetical derivatives of this compound based on the electronic nature of a substituent at the 4-position of the benzoyl ring. The reactivity is compared to the parent compound (X = H).
| Substituent (X) at 4-position | Hammett Constant (σₚ) | Expected Relative Reactivity | Nature of Substituent |
| -NO₂ | 0.78 | Increased | Strong Electron-Withdrawing |
| -CN | 0.66 | Increased | Strong Electron-Withdrawing |
| -Cl | 0.23 | Slightly Increased | Weak Electron-Withdrawing |
| -H | 0.00 | Baseline | Reference |
| -CH₃ | -0.17 | Decreased | Electron-Donating |
| -OCH₃ | -0.27 | Decreased | Strong Electron-Donating |
Substituent Effects on the Phenacyl Moiety
Electron-Withdrawing Groups (EWGs): An EWG (e.g., -NO₂, -Br) on the phenacyl ring will stabilize the negative charge that develops on the oxygen atom of the leaving group in the transition state of the ester hydrolysis or aminolysis. This stabilization lowers the activation energy for the breakdown of the tetrahedral intermediate, thereby increasing the reaction rate.
Electron-Donating Groups (EDGs): An EDG (e.g., -CH₃, -OCH₃) on the phenacyl ring will have the opposite effect. By donating electron density, it destabilizes the forming negative charge on the leaving group, making it a poorer leaving group and thus slowing down the reaction.
Illustrative Data for Substituent Effects on the Phenacyl Ring
This interactive table shows the expected effect of substituents on the para-position of the phenacyl ring on the reactivity of this compound.
| Substituent (Y) at para-position | Hammett Constant (σₚ) | Expected Relative Reactivity | Effect on Leaving Group |
| -NO₂ | 0.78 | Increased | Stabilizes negative charge |
| -Br | 0.23 | Slightly Increased | Stabilizes negative charge |
| -H | 0.00 | Baseline | Reference |
| -CH₃ | -0.17 | Decreased | Destabilizes negative charge |
| -OCH₃ | -0.27 | Decreased | Destabilizes negative charge |
Research Applications and Broader Chemical Significance
Application as Photoremovable Protecting Groups (PPGs) in Chemical Biology Research
Phenacyl esters and their derivatives are recognized as valuable photoremovable protecting groups (PPGs), often termed "caged" compounds, in both organic synthesis and biochemistry. researchgate.net These groups provide a method for controlling the release of active chemical species with high spatial and temporal precision using light as a trigger. imperial.ac.uk The core of this functionality lies in the phenacyl chromophore, an aromatic ketone moiety that is stable but becomes reactive upon irradiation. acs.orgnih.gov The 2-methoxybenzoic acid phenacyl ester fits within this class of molecules, where the 2-methoxybenzoic acid is the "caged" species that can be released upon photolysis.
The primary advantage of using PPGs like this compound is the ability to initiate a chemical or biological process at a specific time and location. imperial.ac.uk By irradiating a defined area of a sample, the caged molecule—in this case, 2-methoxybenzoic acid—is released only within that illuminated region. This precise control is crucial in complex biological systems where global application of a substance could lead to widespread, confounding effects.
The release mechanism for phenacyl esters involves the photoexcitation of the ketone. While the exact pathway can vary with substitution, related compounds like p-hydroxyphenacyl (pHP) esters have been shown to undergo a photo-Favorskii rearrangement. nih.govresearchgate.net This process is often highly efficient, proceeds rapidly, and yields the released substrate with a non-interfering byproduct. nih.govresearchgate.net For instance, the pHP group has been successfully used to release neurotransmitters and other bioagents, demonstrating its utility in controlling biological events. acs.orgnih.gov The efficiency of release is a key parameter for PPGs, and related systems show varying quantum yields depending on their structure and environment. researchgate.net
Table 1: Representative Photorelease Properties of Related Phenacyl PPGs Data for analogous p-hydroxyphenacyl (pHP) esters, illustrating typical performance metrics for this class of PPGs.
| Protected Group | Quantum Yield (Φ) | Release Rate (k) | Reference |
| Phosphate (from pHP ester) | 0.38 ± 0.04 | > 10⁷ s⁻¹ | researchgate.net |
| ATP (from pHP ester) | 0.38 ± 0.04 | > 10⁷ s⁻¹ | researchgate.net |
This table illustrates the high efficiency and rapid release kinetics characteristic of phenacyl-based PPGs, which are key to their application in achieving spatiotemporal control.
The ability to deliver a pulse of a specific molecule makes PPGs powerful tools for investigating dynamic biological processes. researchgate.net For example, by releasing a substrate or an inhibitor with a flash of light, researchers can study the kinetics of an enzyme in real-time. The rapid increase in substrate concentration allows for the measurement of pre-steady-state kinetics, providing insight into the enzyme's catalytic mechanism. Similarly, the photorelease of a ligand can be used to study its binding to a receptor and the subsequent signaling cascade.
The p-hydroxyphenacyl group, a close relative of the phenacyl moiety, has been employed to "cage" biologically crucial molecules like ATP and inorganic phosphate. researchgate.net The controlled release of these molecules has been instrumental in studies of enzyme catalysis. acs.orgnih.gov This methodology allows for the precise initiation of enzymatic reactions, helping to unravel complex mechanistic pathways in biochemistry. researchgate.net
Intermediates in Complex Organic Synthesis
Beyond its applications in photochemistry, this compound serves as a valuable intermediate in the construction of more complex organic molecules. Its structure contains several reactive sites that can be manipulated to build diverse molecular architectures.
The 2-methoxybenzoyl group is a key precursor in the synthesis of flavones, a class of heterocyclic compounds widely found in plants and known for their biological activities. scispace.comnih.gov A novel and efficient method for synthesizing flavones starts from 2-methoxybenzoic acids. scispace.commindat.org In this process, the 2-methoxybenzoic acid is converted into a 1,3-diketone intermediate, which then undergoes cyclodehydration to form the flavone (B191248) core. The phenacyl ester of 2-methoxybenzoic acid is a prime candidate to be such an intermediate or a precursor to it. The reaction between a lithium enolate of 2-methoxyacetophenone (B1211565) and a 2-methoxybenzoyl derivative can form the necessary diketone, which is then cyclized. scispace.com This method is versatile, allowing for the synthesis of various substituted flavones in high yields. scispace.com
| Substituent (R¹) | Substituent (R²) | Product | Overall Yield (%) | Reference |
| H | H | Flavone | 60 | scispace.com |
| H | 4'-OCH₃ | 4'-Methoxyflavone | 67 | scispace.com |
| H | 4'-Cl | 4'-Chloroflavone | 63 | scispace.com |
| 7-OCH₃ | H | 7-Methoxyflavone | 55 | scispace.com |
| 7-OCH₃ | 4'-OCH₃ | 7,4'-Dimethoxyflavone | 58 | scispace.com |
The phenacyl group itself is a versatile handle for synthesizing other heterocyclic systems. Phenacyl bromide analogs, for instance, are widely used as intermediates in multicomponent reactions to produce thiazoles and other heterocyclic scaffolds. researchgate.net Furthermore, the core structure is relevant to the synthesis of quinolines, another important class of heterocyclic compounds. researchgate.net
Benzoic acids and their esters are fundamental building blocks in multi-step organic synthesis. truman.eduresearchgate.net The synthesis of complex molecules often involves a sequence of reactions where each functional group is carefully introduced and transformed. truman.edu 2-Methoxybenzoic acid, the acidic component of the title ester, serves as a precursor for various targets, including agrochemicals. For example, it is an intermediate in the synthesis of the insecticide methoxyfenozide. google.com
The esterification to a phenacyl group can serve multiple purposes in a synthetic sequence. It can act as a protecting group for the carboxylic acid while other transformations are carried out on the molecule. This protection strategy is crucial in multi-step synthesis to prevent unwanted side reactions. truman.edu The phenacyl ester can then be cleaved under specific conditions, such as photolysis or reduction, to reveal the carboxylic acid at the desired stage of the synthesis.
Substrates for Mechanistic Studies in Enzymology (e.g., Esterase Activity)
The ester linkage in this compound makes it a potential substrate for esterases, a broad class of enzymes that catalyze the hydrolysis of esters. researchgate.net Studying the rate at which an esterase cleaves a synthetic substrate provides valuable information about the enzyme's activity, specificity, and mechanism. researchgate.net
To study esterase activity, researchers often use synthetic substrates that produce a readily detectable signal upon hydrolysis. researchgate.net While chromogenic or fluorogenic substrates are common, any ester can theoretically be used if the hydrolysis products can be quantified, for example, by chromatography. In this context, this compound would be hydrolyzed by an esterase into 2-methoxybenzoic acid and phenacyl alcohol.
The structure of the ester, including both the acyl and alcohol portions, significantly influences its recognition and cleavage by an esterase. nih.gov Esterases exhibit varying substrate specificities; some prefer small, straight-chain esters, while others can accommodate bulkier or more complex structures. researchgate.netnih.gov By testing a panel of different synthetic esters, including sterically diverse ones like this compound, enzymologists can map the active site of an esterase and understand the structural features required for substrate binding and catalysis.
Table 3: Substrate Specificity in Esterases This conceptual table illustrates how esterase activity can vary based on the chemical structure of the substrate's acyl group, a principle that applies to the use of this compound in such studies.
| Enzyme Type | Preferred Acyl Chain Length | Activity on Bulky/Aromatic Acyl Groups | Reference |
| Typical Carboxylesterases | Short (< C10) | Generally Lower | researchgate.net |
| Some HSL Family Esterases | Short to Medium | Can be restricted by active site residues | nih.gov |
| Feruloyl Esterases | Hydroxycinnamic acids (aromatic) | High (specific) | researchgate.netfrontiersin.org |
This table demonstrates the principle of substrate specificity, which is fundamental to using synthetic esters like this compound to characterize enzyme function.
Development of Chemically Caged Compounds for Research Probes
Chemically "caged" compounds are molecules whose biological activity is temporarily masked by a photolabile protecting group (PPG). The activity of the molecule can be restored at a specific time and location by exposing it to light, which cleaves the PPG. This technique offers precise spatial and temporal control over the release of bioactive substances, making it an invaluable tool in biological and chemical research.
The phenacyl ester group, particularly substituted phenacyl esters, has emerged as a versatile PPG for carboxylic acids. nih.govresearchgate.net The core principle behind its use lies in its ability to be cleaved from the target molecule upon irradiation with light of a specific wavelength. In the context of this compound, the phenacyl group acts as the "cage" for the 2-methoxybenzoic acid molecule.
Detailed Research Findings
Research into phenacyl-based PPGs has revealed key mechanistic insights into the photocleavage process. The efficiency and byproducts of the uncaging reaction can be influenced by the substitution pattern on both the phenacyl and the benzoate (B1203000) moieties. For instance, the presence of a methoxy (B1213986) group, as in this compound, can modulate the electronic properties of the ester and potentially influence the photorelease kinetics.
While specific quantum yield data for the photocleavage of this compound is not extensively documented in readily available literature, studies on analogous p-methoxyphenacyl esters have shown them to be effective photosensitive protecting groups for phosphates and carboxylic acids. psu.edursc.org The photolysis of these esters typically proceeds via cleavage of the ester bond upon UV irradiation, leading to the release of the corresponding acid. For example, the photolysis of p-methoxyphenacyl esters in dioxane has been shown to yield the free acid and p-methoxyacetophenone. psu.edu It is reasonable to infer that this compound would undergo a similar photoreaction.
The general mechanism for the photocleavage of phenacyl esters often involves the formation of a triplet state upon photoexcitation, followed by bond cleavage to release the carboxylic acid and a phenacyl-derived byproduct. The exact nature of the byproducts can vary depending on the solvent and reaction conditions.
The synthesis of phenacyl esters of carboxylic acids is a well-established chemical transformation. A common method involves the reaction of the sodium or potassium salt of the carboxylic acid with a phenacyl halide, such as phenacyl bromide. This nucleophilic substitution reaction provides a straightforward route to the desired ester. For this compound, the synthesis would typically involve the following steps:
Salt Formation: 2-Methoxybenzoic acid is treated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding carboxylate salt.
Esterification: The 2-methoxybenzoate (B1232891) salt is then reacted with phenacyl bromide in a suitable solvent, such as ethanol (B145695) or acetone, to yield this compound.
This synthetic approach is versatile and can be applied to a wide range of substituted benzoic acids and phenacyl halides.
Role in Advanced Materials Science Research (e.g., Photoresponsive Polymers)
The ability of this compound and similar compounds to undergo photocleavage makes them attractive building blocks for the creation of photoresponsive polymers. specificpolymers.com These "smart" materials can change their physical or chemical properties in response to a light stimulus.
When a photocleavable unit like a phenacyl ester is incorporated into the backbone of a polymer, irradiation can lead to chain scission, resulting in a decrease in the polymer's molecular weight and a corresponding change in its material properties. rsc.org This principle has been explored in the development of photodegradable plastics and materials for controlled release applications.
Detailed Research Findings
Research has demonstrated that polyesters incorporating alkoxyphenacyl chromophores along the polymer chain exhibit efficient photoinduced chain scission upon irradiation. rsc.org For instance, a polyester (B1180765) synthesized from a diol containing a p-alkoxyphenacyl unit and a diacid would be expected to degrade into smaller fragments when exposed to UV light. This degradation occurs as the phenacyl ester linkages within the polymer backbone are cleaved.
While specific studies on polymers derived directly from this compound are not widely reported, the general principles established for other alkoxyphenacyl-containing polymers are applicable. The incorporation of the 2-methoxybenzoyl group attached to a phenacyl moiety within a polymer chain would create a photoresponsive material. The rate and efficiency of the polymer degradation could be tuned by the wavelength and intensity of the incident light.
The synthesis of such photoresponsive polymers can be achieved through various polymerization techniques. For example, a monomer containing the this compound functionality could be copolymerized with other monomers to create a polymer with the desired properties. Alternatively, the photocleavable group could be introduced into a pre-existing polymer through post-polymerization modification.
The potential applications for such photoresponsive polymers are diverse and include:
Photodegradable Materials: Polymers that break down into smaller, environmentally benign molecules upon exposure to sunlight.
Controlled Drug Delivery: Encapsulation of therapeutic agents within a photoresponsive polymer matrix, allowing for their release at a specific site and time with light as the trigger.
Photoresists in Microelectronics: Materials used to create patterns on semiconductor wafers, where the exposed areas of the polymer are either removed or remain after development.
Future Perspectives and Emerging Research Directions
Design of Advanced Photoswitchable Systems
Phenacyl esters are a well-established class of photoremovable protecting groups (PPGs), also known as photocleavable or caging groups. wikipedia.orgresearchgate.net These groups allow for spatial and temporal control over the release of active molecules, such as carboxylic acids, using light as a trigger. wikipedia.orgacs.org The core mechanism for many phenacyl derivatives involves a photo-Favorskii rearrangement or, in some cases, intramolecular hydrogen abstraction. wikipedia.orgresearchgate.net
Future research is focused on creating more sophisticated photoswitchable systems based on the 2-Methoxybenzoic acid phenacyl ester scaffold. The introduction of the methoxy (B1213986) group at the ortho position of the benzoic acid moiety is not merely an arbitrary substitution. Methoxy groups can influence the photophysical properties, such as absorption wavelength and quantum yield, and the reaction mechanism. psu.edu For instance, methoxy substituents on the phenyl ring of related photolabile groups have been shown to enhance cyclization efficiency during photorelease. psu.edu
Advanced systems could involve modulating the photocleavage efficiency through two-photon excitation (TPE), a technique that offers deeper tissue penetration and lower phototoxicity in biological applications. nih.gov Research into new nitrodibenzofuran (NDBF)-based protecting groups has highlighted the benefit of methoxy substituents for improving two-photon action cross-sections. nih.govnih.gov By analogy, engineering the this compound core could lead to PPGs with superior TPE properties for precise uncaging applications.
| Photoremovable Group Type | Typical Release Mechanism | Key Features & Research Directions |
| Nitrobenzyl-based | Norrish Type II reaction | Widely used, but byproducts can be toxic. Research focuses on improving release rates and byproduct profiles. wikipedia.orgpsu.edu |
| Phenacyl-based | Photo-Favorskii rearrangement | Cleaner reactions, lack of chiral center introduction (unlike some benzoin (B196080) derivatives). wikipedia.orgpsu.edu Future work aims to enhance quantum yields and water solubility. |
| p-Hydroxyphenacyl (pHP) | Photo-Favorskii rearrangement | High quantum yields (up to near unity), water-soluble byproducts. wikipedia.orgpsu.edu A benchmark for developing new phenacyl derivatives. |
| 2-Methoxybenzoyl-based | Intramolecular cyclization (potential) | The methoxy group may facilitate intramolecular reactions, potentially increasing photorelease efficiency. psu.edu A key area for mechanistic studies. |
Integration with Flow Chemistry for Scalable Synthesis
The transition from batch to continuous flow synthesis offers numerous advantages, including enhanced safety, better process control, and improved scalability, which are particularly crucial for the production of fine chemicals and active pharmaceutical ingredients (APIs). mdpi.com The synthesis of esters, including phenacyl esters, is a fundamental organic transformation that stands to benefit significantly from flow chemistry.
Future research will likely explore the development of continuous flow processes for the synthesis of this compound. This could involve pumping a solution of the sodium or potassium salt of 2-methoxybenzoic acid and a solution of phenacyl bromide through a heated reactor coil. The use of phase-transfer catalysts, which have proven effective in the synthesis of phenacyl esters, could be adapted to a flow regime to maximize reaction efficiency. nih.gov
The integration with flow chemistry is not limited to the synthesis of the compound itself. The photocleavage reaction could also be performed in a flow setup. A solution of this compound could be passed through a transparent microreactor and irradiated with a specific wavelength of light to achieve continuous, controlled release of 2-methoxybenzoic acid. This approach would be highly valuable for process intensification in manufacturing where precise dosing of an acid is required. mdpi.com
Development of Bioorthogonal Cleavage Strategies
Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. nih.gov The use of light to trigger reactions is inherently bioorthogonal because it is a non-invasive stimulus that can be applied with high precision. nih.govnih.gov Photoremovable protecting groups are a prime example of a bioorthogonal tool, enabling the "uncaging" of bioactive molecules at a specific time and location within a cell or tissue. nih.gov
Future research will aim to apply this compound and its derivatives as bioorthogonal PPGs. By attaching this group to a biologically relevant molecule (e.g., a drug, a neurotransmitter, or a fluorescent probe), the molecule's activity can be masked. Subsequent irradiation with light would cleave the ester bond, releasing the active molecule and 2-methoxybenzoic acid.
The development of these strategies requires careful optimization. The PPG must be stable in a biological buffer, the cleavage should proceed with high quantum efficiency at a biocompatible wavelength (preferably in the near-UV to visible range), and the photoproducts should be non-toxic. psu.edu While nitrobenzyl-based PPGs have been widely used, concerns about the toxicity of their nitroso photoproducts drive the search for alternatives like phenacyl esters. psu.edu The p-hydroxyphenacyl group is a leading candidate due to its favorable properties, and serves as a model for the development of new systems based on the this compound scaffold. acs.orgpsu.edu
Application in Supramolecular Chemistry for Responsive Materials
Supramolecular chemistry involves the assembly of molecules through noncovalent interactions to create larger, functional structures. rsc.org Stimuli-responsive supramolecular materials can change their properties in response to an external trigger, such as light, heat, or pH. rsc.orgmdpi.com
A significant future direction is the incorporation of this compound as a photosensitive unit within supramolecular assemblies. For instance, it could be integrated into the structure of a low-molecular-weight gelator (LMWG). In this scenario, the intact molecule would self-assemble to form a gel network. Upon irradiation, the photocleavage of the ester bond would break the molecule into two separate fragments (2-methoxybenzoic acid and an acetophenone (B1666503) derivative). This covalent change would disrupt the noncovalent interactions responsible for self-assembly, leading to a macroscopic gel-to-sol phase transition. mdpi.com
This principle can be extended to other responsive materials. The ester could act as a photoswitchable linker in a supramolecular polymer, allowing for the light-induced degradation of the material. rsc.org By designing systems where the ester's cleavage triggers a cascade of changes in the material's structure and function, researchers can develop advanced photoresponsive materials for applications in drug delivery, soft robotics, and adaptive optics.
Q & A
Q. What are the standard synthetic routes for preparing 2-methoxybenzoic acid phenacyl ester, and what reaction conditions optimize yield?
The ester is typically synthesized via acid chloride intermediates. A common method involves reacting 2-methoxybenzoic acid with thionyl chloride (SOCl₂) to generate the acid chloride, followed by coupling with phenacyl alcohol in the presence of pyridine (77–93% yield) . Alternative routes include microwave-assisted esterification with phenacyl bromide under basic conditions (e.g., K₂CO₃ in acetone), which reduces reaction time and improves purity . Critical parameters include anhydrous conditions, stoichiometric control of phenacyl alcohol, and post-reaction purification via column chromatography.
Q. How can researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm ester linkage (e.g., carbonyl resonance at ~170 ppm) and absence of unreacted acid/alcohol .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) for purity assessment; ESI-MS to detect molecular ion [M+H]⁺ (expected m/z ~270) .
- Melting Point Analysis : Compare observed mp (e.g., 139–140°C) with literature values to identify impurities .
Q. What are the primary applications of this compound in biological research?
The ester serves as:
- A protecting group for carboxylic acids in peptide synthesis, enabling selective deprotection via zinc/acetic acid without affecting Boc or benzyl groups .
- A chromatographic derivatization agent for fatty acid analysis, enhancing detection sensitivity in GC/MS by forming stable phenacyl esters .
Advanced Research Questions
Q. How does the electronic environment of the phenacyl group influence ester stability and reactivity?
Electron-withdrawing substituents on the phenacyl group (e.g., trifluoromethyl) reduce its participation in neighboring group effects, as shown in glycosylation reactions where steric and electronic factors dictate β-selectivity . Stability studies using TFA or Zn/AcOH reveal that unsubstituted phenacyl esters undergo cleavage within 1–2 hours at room temperature, while substituted analogs require harsher conditions (e.g., 6N HCl, 60°C) .
Q. What experimental challenges arise in cyclization or functionalization reactions involving this compound?
Attempted cyclization of N-substituted phenacyl esters (e.g., benzyl or dinitrophenyl derivatives) under acidic (H₂SO₄, polyphosphoric acid) or thermal conditions often fails due to competitive hydrolysis or side reactions. Sodium hydride in THF, while effective for simpler esters, hydrolyzes complex derivatives without yielding desired products . Mitigation strategies include:
- Using bulky protecting groups (e.g., bistrifluoromethylphenacyl) to sterically hinder hydrolysis.
- Optimizing reaction time and temperature to balance reactivity and stability .
Q. How can researchers resolve contradictions in stereochemical assignments of phenacyl ester derivatives?
Conflicting data on absolute configurations can arise from:
- Chiroptical Methods : Compare experimental specific rotations with quantum chemical (QC) predictions. For example, QC calculations at the B3LYP/6-311++G(d,p) level accurately predicted the R-configuration of ladderanoic acid phenacyl esters, validated by X-ray crystallography .
- Raman Optical Activity (ROA) : Correlate experimental ROA spectra with density functional theory (DFT) simulations to resolve ambiguities in chiral centers .
Q. What are the limitations of phenacyl esters in glycosylation reactions, and how can they be addressed?
In mannopyranosylation, 2-O-phenacyl ethers participate via six-membered cyclic intermediates, favoring α-selectivity. However, ester groups (e.g., methoxycarbonylmethyl) at the 3-position show no participation, leading to β-dominant products. To overcome this:
- Use electron-deficient phenacyl derivatives (e.g., nitro-substituted) to modulate reactivity.
- Employ orthogonal protecting groups (e.g., benzylidene) to isolate stereochemical outcomes .
Methodological Considerations
Q. Table 1. Comparison of Deprotection Methods for Phenacyl Esters
| Reagent | Conditions | Selectivity | Yield (%) | Reference |
|---|---|---|---|---|
| Zn/AcOH | RT, 1–2 hr | Cleaves phenacyl, preserves Boc/benzyl | 85–90 | |
| TFA/DCM | 0°C, 30 min | Partial cleavage of acid-sensitive groups | 60–75 | |
| 6N HCl | 60°C, 4 hr | Non-selective; hydrolyzes most esters | 40–50 |
Q. Table 2. Key Spectral Data for this compound
| Technique | Key Signals/Peaks | Interpretation |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.02 (d, 2H, Ar-H), 5.72 (s, 2H, COOCH₂) | Phenacyl and methoxybenzoyl groups |
| ¹³C NMR | δ 169.5 (C=O), 161.2 (OCH₃), 55.6 (OCH₃) | Confirms ester and methoxy moieties |
| IR (KBr) | 1725 cm⁻¹ (ester C=O), 1280 cm⁻¹ (C-O) | Functional group validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
